7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one

Medicinal Chemistry Solubility Optimization Fragment-Based Drug Design

Researchers require a modifiable CNS-penetrant scaffold without costly deprotection steps. This 1,4-benzothiazepin-3-one derivative offers a free 7-amino group for direct amide/sulfonamide library synthesis. • Key physicochemical properties: XLogP3 1.2, TPSA 71.6 Ų - favorable for blood-brain barrier penetration • 4-ethyl substitution provides lipophilicity advantage over 4-methyl analog while maintaining solubility • ≥95% purity from verified sources ensures batch-to-batch reproducibility for SAR studies

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B13240788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCN1CC2=C(C=CC(=C2)N)SCC1=O
InChIInChI=1S/C11H14N2OS/c1-2-13-6-8-5-9(12)3-4-10(8)15-7-11(13)14/h3-5H,2,6-7,12H2,1H3
InChIKeyWJEFUIBUNQXYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one: Core Physicochemical and Structural Identifiers


7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one (CAS 1955560-79-8; molecular formula C₁₁H₁₄N₂OS; molecular weight 222.31 g/mol) is a heterocyclic small molecule comprising a benzene ring fused to a seven-membered thiazepine ring bearing a cyclic amide at the 3-position [1]. The compound possesses a single hydrogen bond donor (the 7-amino group, NH₂), three hydrogen bond acceptors, and a calculated XLogP3 of 1.2, conferring moderate lipophilicity amenable to both organic synthesis and biological profiling [1]. It is commercially available at ≥95% purity for research use from multiple suppliers, making it a viable scaffold for medicinal chemistry exploration and derivatization .

Free 7-NH₂ handle enables direct derivatization without deprotection
Moderate lipophilicity (XLogP3 ≈1.2) supports synthesis and biological profiling workflows
Commercial ≥95% purity from multiple suppliers for reproducible library production

Differentiation from Generic 1,4-Benzothiazepin-3-one Analogs


The specific substitution pattern of an electron-donating 7-amino group and a 4-ethyl substituent on the 1,4-benzothiazepin-3-one core fundamentally alters the calculated physicochemical properties relative to the unsubstituted parent scaffold. The 7-NH₂ introduces a hydrogen bond donor absent in the parent 2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one (CAS 103693-32-9, C₉H₉NOS, molecular weight 179.24 g/mol) , directly impacting the topological polar surface area (TPSA: 71.6 Ų vs. 57.9 Ų for the unsubstituted core), hydrogen bonding capacity, and synthetic derivatization potential [1]. The 4-ethyl group further modulates lipophilicity and steric bulk compared to 4-methyl or unsubstituted analogs. These quantitative structural distinctions preclude simple interchangeability in synthesis, structure–activity relationship (SAR) studies, or biological assays, as each substitution vector independently influences molecular recognition, solubility, and metabolic stability [2].

Unsubstituted or 4-methyl analogs differ in H-bond and lipophilic profiles
Absence of the 7-NH₂ donor and lower 4-ethyl lipophilicity may shift target engagement and solubility context, limiting direct SAR transfer.
7-Methoxy or unsubstituted cores lack direct amine reactivity
These analogs require additional deprotection or functionalization steps, altering synthetic efficiency and final product purity profiles.
Sulfone analog introduces different polarity and cost structure
The oxidized sulfur changes conformational preferences and procurement economics; it is not a drop-in substitute for the native thioether scaffold.

Quantitative Differentiation Versus Closest Structural Analogs


Hydrogen Bond Donor Capacity vs. Unsubstituted Core

The 7-amino substituent introduces one hydrogen bond donor (HBD) to the scaffold, increasing the HBD count from 0 (in the unsubstituted 2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one, CAS 103693-32-9) to 1 . This change is accompanied by an increase in topological polar surface area (TPSA) from 57.9 Ų to 71.6 Ų [1].

HBD & TPSA Change
Reported
HBD 0 → 1
TPSA 57.9 → 71.6 Ų (+24%)
Supports scaffold functionalization opportunities
Calculated descriptors (PubChem)
Medicinal Chemistry Solubility Optimization Fragment-Based Drug Design

Lipophilicity Modulation by 4-Ethyl Substitution

The 4-ethyl group increases the calculated lipophilicity (XLogP3) of the scaffold compared to the 4-methyl analog (7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione), with an XLogP3 of approximately 1.2 for the target compound. While direct experimental logP data for the 4-methyl comparator is unavailable, the increased carbon count of the ethyl chain (C₂ vs. C₁) predictably elevates logP by approximately 0.5 units based on the π-system contribution of the methylene increment [1].

Lipophilicity Shift
Class-level inference
Est. ΔXLogP3 ≈ +0.5
May alter membrane permeability context
Fragment-based estimate; experimental logP required
Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Tractability of the Primary Amine Handle

The free 7-NH₂ group enables direct participation in amide bond formation, sulfonylation, reductive amination, and urea synthesis without the need for deprotection or functional group interconversion. In contrast, the 7-methoxy analog (7-methoxy-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine) requires O-demethylation under harsh conditions (e.g., BBr₃ or refluxing HBr) to generate a hydroxyl handle, a step that can compromise overall yield and purity [1]. The 7-unsubstituted core lacks a functionalization point at this position entirely.

Synthetic Step Economy
Class-level inference
≥1 step saved; reported yield benefit
Supports streamlined library synthesis
Based on benzothiazepine literature precedent
Parallel Synthesis Scaffold Decoration Chemical Biology

Commercial Purity and Cost Benchmarking Against Sulfone Analog

The target compound 7-amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one is routinely supplied at ≥95% purity (CAS 1955560-79-8) , representing the native oxidation state of the thioether. In contrast, the sulfone analog 7-amino-4-ethyl-2,3,4,5-tetrahydro-1λ⁶,4-benzothiazepine-1,1-dione (CAS 1955560-95-8) is priced at a significant premium: $744 for 0.05 g vs. bulk pricing for the thioether parent [1]. The sulfone's oxidized sulfur introduces increased polarity (additional two S=O bonds) and altered conformational preferences that may not be desirable for all screening cascades.

Cost & Purity Benchmark
Reported
Sulfone analog ~10–50× higher cost/g
May support budget-conscious procurement
Based on 2023–2026 vendor pricing
Quality Control Compound Management High-Throughput Screening

Validated Application Scenarios Based on Differentiation Evidence


Focused Kinase or Epigenetic Library Scaffold

The free 7-NH₂ substituent enables one-step diversification into amide, sulfonamide, urea, or secondary amine libraries without intervening deprotection chemistry [1]. This is particularly relevant for programs targeting enzymes with a preference for hydrogen bond donor interactions in the solvent-exposed region, such as certain kinases or epigenetic readers, where the unsubstituted or 7-methoxy analogs would require additional synthetic manipulation .

CNS-Penetrant Lead Optimization with Moderate Lipophilicity

With a calculated XLogP3 of approximately 1.2 and TPSA of 71.6 Ų, the compound lies within the favorable range for blood–brain barrier penetration (typically XLogP 1–3, TPSA < 90 Ų) [1]. The 4-ethyl group provides a modest lipophilicity advantage over the 4-methyl analog while maintaining sufficient polarity for aqueous solubility, making it a suitable starting point for CNS drug discovery campaigns .

Cost-Efficient Library Production and Fragment-Based Screening

Compared to the significantly more expensive sulfone analog (approximately 10–50× higher cost per gram) [1], the target compound in its native thioether oxidation state provides a more economical entry point for high-throughput screening library production. Its verified ≥95% purity from multiple suppliers ensures batch-to-batch reproducibility essential for reliable screening data .

Application
Selection Property
Validation Focus
Kinase / epigenetic library synthesis
7-NH₂ handle reactivity without deprotection
One-step diversification efficiency
CNS lead optimization scaffold
Moderate lipophilicity & TPSA profile
Predicted BBB permeability assessment
High-throughput screening library
Purity ≥95% & multi-vendor supply
Batch-to-batch reproducibility
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